molecular formula C8H5BrClFO2 B13718640 2'-Bromo-3'-fluoro-6'-hydroxyphenacyl chloride

2'-Bromo-3'-fluoro-6'-hydroxyphenacyl chloride

Cat. No.: B13718640
M. Wt: 267.48 g/mol
InChI Key: LRXHJOAMASRFIZ-UHFFFAOYSA-N
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Description

2’-Bromo-3’-fluoro-6’-hydroxyphenacyl chloride is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenacyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-3’-fluoro-6’-hydroxyphenacyl chloride typically involves the halogenation of a phenacyl precursor. One common method is the bromination of 3’-fluoro-6’-hydroxyacetophenone followed by chlorination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination and thionyl chloride (SOCl₂) for chlorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-3’-fluoro-6’-hydroxyphenacyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine and fluorine atoms can be reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Formation of substituted phenacyl derivatives.

    Oxidation: Formation of phenacyl ketones or aldehydes.

    Reduction: Formation of dehalogenated phenacyl compounds.

Scientific Research Applications

2’-Bromo-3’-fluoro-6’-hydroxyphenacyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Bromo-3’-fluoro-6’-hydroxyphenacyl chloride involves its interaction with molecular targets through its reactive halogen atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or DNA modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Bromo-3’-fluoro-6’-hydroxyphenacyl chloride is unique due to the combination of bromine, fluorine, and chlorine atoms on the phenacyl group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its utility in various fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C8H5BrClFO2

Molecular Weight

267.48 g/mol

IUPAC Name

1-(2-bromo-3-fluoro-6-hydroxyphenyl)-2-chloroethanone

InChI

InChI=1S/C8H5BrClFO2/c9-8-4(11)1-2-5(12)7(8)6(13)3-10/h1-2,12H,3H2

InChI Key

LRXHJOAMASRFIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)C(=O)CCl)Br)F

Origin of Product

United States

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